molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B13419736
M. Wt: 444.4 g/mol
InChI Key: GTNTZHZBKDWTBH-NYOUCEBBSA-N
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Description

The compound “(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule with multiple chiral centers and functional groups. This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups and a methoxy group suggests potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:

    Protection of hydroxyl groups: to prevent unwanted reactions.

    Glycosylation: to attach the sugar moiety to the aglycone.

    Oxidation and reduction reactions: to introduce the necessary functional groups.

    Stereoselective synthesis: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:

    Enzymatic methods: for stereoselective synthesis.

    Flow chemistry: to improve reaction efficiency and yield.

    Green chemistry principles: to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Acidic or basic conditions: For hydrolysis reactions.

Major Products Formed

    Oxidation products: Aldehydes or ketones.

    Reduction products: Alcohols.

    Hydrolysis products: The sugar moiety and the aglycone.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: As a building block for more complex organic synthesis.

    Study of stereochemistry: Due to its multiple chiral centers.

Biology

    Enzyme studies: As a substrate for glycosidases.

    Cell signaling: Potential role in cellular communication due to its glycosidic nature.

Medicine

    Drug development: Potential therapeutic applications due to its biological activity.

    Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.

Industry

    Biotechnology: Use in the production of bioactive compounds.

    Agriculture: Potential use as a biopesticide or plant growth regulator.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:

    Interact with enzymes: Inhibiting or activating enzymatic activity.

    Bind to receptors: Modulating signal transduction pathways.

    Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Other glycosides: Such as digitoxin, which is used in heart medications.

    Flavonoids: Which also contain glycosidic bonds and have various biological activities.

Uniqueness

    Structural complexity: The presence of multiple chiral centers and functional groups.

    Biological activity: Potential for unique interactions with biological targets.

Properties

Molecular Formula

C20H28O11

Molecular Weight

444.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1

InChI Key

GTNTZHZBKDWTBH-NYOUCEBBSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O

Origin of Product

United States

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